7-Methoxy-4-methylquinazolin-2(1H)-one 7-Methoxy-4-methylquinazolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14404738
InChI: InChI=1S/C10H10N2O2/c1-6-8-4-3-7(14-2)5-9(8)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

7-Methoxy-4-methylquinazolin-2(1H)-one

CAS No.:

Cat. No.: VC14404738

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-4-methylquinazolin-2(1H)-one -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 7-methoxy-4-methyl-3H-quinazolin-2-one
Standard InChI InChI=1S/C10H10N2O2/c1-6-8-4-3-7(14-2)5-9(8)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13)
Standard InChI Key IUOLSQXLCXVPMZ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=NC(=O)N1)OC

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

7-Methoxy-4-methylquinolin-2(1H)-one belongs to the quinoline family, featuring a bicyclic framework comprising a benzene ring fused to a pyridine ring. The methoxy group (-OCH₃) at position 7 and the methyl group (-CH₃) at position 4 are critical to its chemical reactivity and interactions . The compound’s InChI identifier is InChI=1/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13)\text{InChI=1/C}_{11}\text{H}_{11}\text{NO}_2/\text{c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13)}, confirming its substitution pattern .

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC11H11NO2\text{C}_{11}\text{H}_{11}\text{NO}_2
Molecular Weight189.21 g/mol
Density1.153 g/cm³
Boiling Point375.6°C at 760 mmHg
Flash Point181°C
SolubilityModerate in organic solvents

The compound typically exists as a yellow to brown solid, with solubility influenced by its polar functional groups .

Synthetic Routes and Optimization

Cyclization via Polyphosphoric Acid

The primary synthesis involves heating NN-(3-methoxyphenyl)-3-oxobutanamide (1 g, 4.8 mmol) with polyphosphoric acid (30 g) at 100°C under nitrogen for 2 hours. Post-reaction, the mixture is neutralized with potassium carbonate, extracted with ethyl acetate, and purified via column chromatography (heptanes/THF) to yield 690 mg of product (69% yield) . Key spectral data include:

  • Mass Spectrometry: m/z 190.0 [M+H]⁺.

  • ¹H NMR (CD₃OD): δ 7.74–7.64 (d, 1H), 6.95–6.80 (m, 2H), 6.32 (s, 1H), 3.82 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) .

Reaction Mechanism

The cyclization proceeds via intramolecular attack of the amide nitrogen on the ketone carbonyl, facilitated by the acidic conditions of polyphosphoric acid. This forms the quinolinone core while eliminating water .

Applications in Medicinal Chemistry

Scaffold for Drug Design

The quinolinone scaffold offers versatility for derivatization, enabling:

  • Tubulin-binding agents: Disruption of microtubule dynamics in cancer cells.

  • Apoptosis induction: Via caspase activation and mitochondrial pathways.

  • Angiogenesis inhibition: By targeting vascular endothelial growth factor (VEGF) receptors .

Comparative Analysis with Quinazoline Derivatives

While quinazoline derivatives (e.g., 7-methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one) share structural motifs, their bioactivity profiles differ due to:

  • Ring saturation: Quinoxalin-2(1H)-one derivatives exhibit enhanced conformational flexibility.

  • Substituent positioning: Methoxy groups at C7 improve solubility, whereas methyl groups at C4 enhance metabolic stability .

Industrial and Research Availability

BrandPurityPrice RangeAvailability
10-F30514795.0%Upon inquiryAvailable May 2025
3D-FM59134≥95%DiscontinuedDiscontinued

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